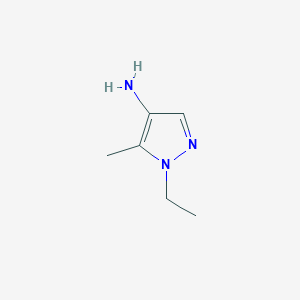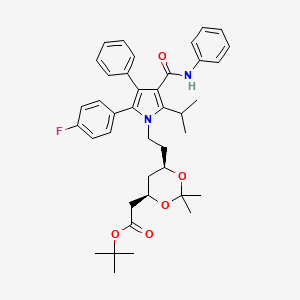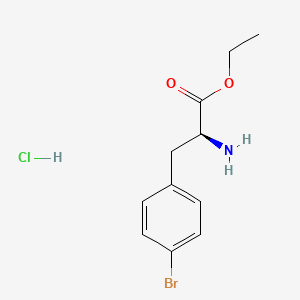
H-Phe(4-Br)-OEt.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Phe(4-Br)-OEt.HCl, also known as 4-bromo-L-phenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and an ethyl ester group. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-L-phenylalanine ethyl ester hydrochloride typically involves the esterification of 4-bromo-L-phenylalanine. The process begins with the protection of the amino group of 4-bromo-L-phenylalanine, followed by the esterification of the carboxyl group using ethanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester. The final product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-L-phenylalanine ethyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-L-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethyl ester group can be hydrolyzed to yield 4-bromo-L-phenylalanine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: 4-bromo-L-phenylalanine is the major product.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-L-phenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-bromo-L-phenylalanine ethyl ester hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom and ethyl ester group can influence the compound’s binding affinity and specificity for its molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-L-phenylalanine: The parent compound without the ethyl ester group.
4-bromo-L-phenylalanine methyl ester hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-bromo-D-phenylalanine: The D-enantiomer of 4-bromo-L-phenylalanine.
Uniqueness
4-bromo-L-phenylalanine ethyl ester hydrochloride is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties. The ethyl ester group enhances the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake compared to its parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
100129-11-1 |
|---|---|
Molekularformel |
C11H15BrClNO2 |
Molekulargewicht |
308.60 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
InChI-Schlüssel |
ONNVTYWLAUCHJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



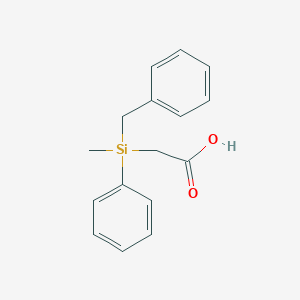
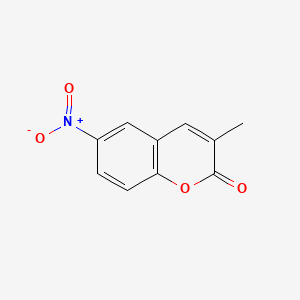

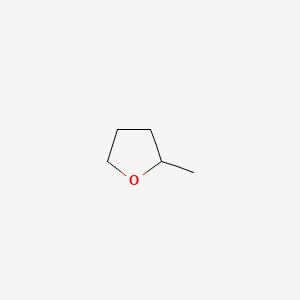
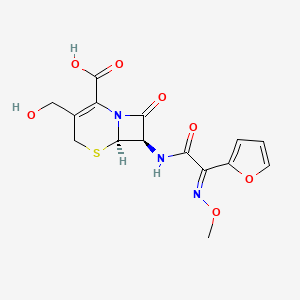
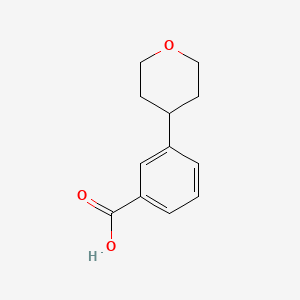
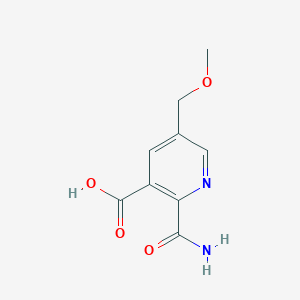
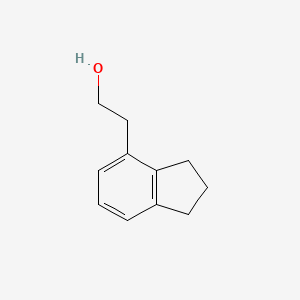
![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
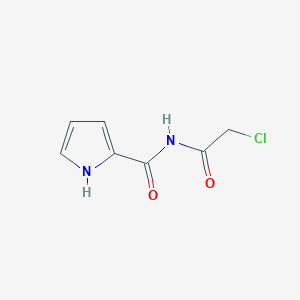
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)
